2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylsulfanyl group, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the isoindoloquinazoline core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is explored for its use in materials science, including the development of novel polymers and coatings
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-ethyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium chloride: This compound shares a similar isoindoloquinazoline core but differs in its substituents.
6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is unique due to its combination of the isoindoloquinazoline core with a phenylsulfanyl group.
Properties
Molecular Formula |
C25H21N3O3S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylsulfanylethyl)acetamide |
InChI |
InChI=1S/C25H21N3O3S/c29-22(26-14-15-32-17-8-2-1-3-9-17)16-27-23-18-10-4-5-11-19(18)25(31)28(23)21-13-7-6-12-20(21)24(27)30/h1-13,23H,14-16H2,(H,26,29) |
InChI Key |
MYJAQEGVCJPMKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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